Butanal, 3-(heptyloxy)-2-oxo-

Description

Contemporary Significance and Emerging Relevance in Complex Molecule Synthesis

The functional groups within Butanal, 3-(heptyloxy)-2-oxo- are of high interest in modern synthetic chemistry due to their utility in constructing complex and high-value molecules.

α-Keto acids and their derivatives are considered versatile platform molecules, prized for their stability and the dual reactivity of their carbonyl and carboxyl groups. mdpi.com This allows them to be used in a wide array of transformations to produce pharmaceuticals, agrochemicals, and natural product analogs. mdpi.com The α-ketoamide motif, in particular, is now regarded as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to modulate their biological activity and pharmacokinetic properties. acs.org Similarly, α-keto aldehydes serve as crucial intermediates for building various heterocyclic compounds, which are common scaffolds in many pharmaceuticals. rsc.org

The ether linkage, especially in the form of functionalized alkyl ethers, is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science. osi.lvacs.org Consequently, the development of novel and efficient methods for ether synthesis remains an active area of research. researchgate.net Modern synthetic efforts are often directed at creating ethers with significant steric hindrance or specific functionalities, which can be challenging using traditional methods. acs.org The ability to incorporate ether groups into complex molecules is crucial for fine-tuning properties like solubility, stability, and biological target engagement. rsc.orgresearchgate.net

Structural Attributes of Butanal, 3-(heptyloxy)-2-oxo-: Stereochemical Implications and Functional Group Interplay

The specific structure of Butanal, 3-(heptyloxy)-2-oxo- dictates its chemical behavior and synthetic potential. A detailed analysis of its features reveals a molecule of considerable complexity and reactivity.

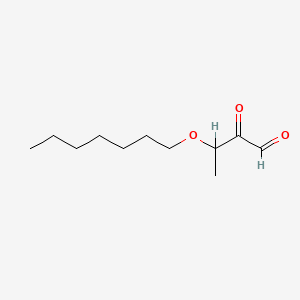

Based on its IUPAC name, the structure is a four-carbon butanal chain with the aldehyde as the highest priority functional group at position C1. A ketone (oxo group) is located at C2, and a seven-carbon ether linkage (heptyloxy group) is attached at C3. This arrangement results in the chemical formula C₁₁H₂₀O₃ and the CAS number 2417921-46-9. parchem.com

| Property | Value |

|---|---|

| IUPAC Name | 3-(Heptyloxy)-2-oxobutanal |

| Molecular Formula | C₁₁H₂₀O₃ |

| CAS Number | 2417921-46-9 parchem.com |

| Molecular Weight | 200.28 g/mol |

| Key Functional Groups | Aldehyde, Ketone, Ether |

A critical feature of this molecule is the presence of a stereocenter at the C3 carbon, which is bonded to four different groups: a hydrogen atom, a methyl group, the heptyloxy group, and the acetyl group (C1 and C2). This chirality means the compound can exist as a pair of enantiomers, (R)-3-(heptyloxy)-2-oxobutanal and (S)-3-(heptyloxy)-2-oxobutanal. The stereochemical configuration can have profound implications in biological systems and in asymmetric synthesis, where it could be used as a chiral building block.

The interplay between the functional groups is also significant. The molecule contains an α-keto aldehyde moiety, a 1,2-dicarbonyl system known for its high reactivity. The adjacent electrophilic centers of the aldehyde and ketone can undergo various nucleophilic attacks and condensation reactions. The presence of the bulky and non-polar heptyloxy group at the C3 position can exert steric hindrance, potentially directing reactions to the less hindered aldehyde carbonyl. Furthermore, the ether's electronic properties can influence the reactivity of the adjacent carbonyl groups. This combination of a reactive dicarbonyl core with a long, flexible alkyl chain makes it a unique substrate for creating molecules with tailored amphiphilic properties.

Overview of Current Research Landscape and Future Directions in Butanal, 3-(heptyloxy)-2-oxo- Studies

While specific research literature on Butanal, 3-(heptyloxy)-2-oxo- is limited, its availability from chemical suppliers suggests its role as a specialized building block or intermediate for synthesis. parchem.com The current research landscape is therefore best understood by examining the broader context of α-alkoxy ketone and α-keto aldehyde chemistry.

The primary focus of current research in this area is the development of novel synthetic methodologies and the application of these functionalized compounds as versatile intermediates. mdpi.comd-nb.info For α-keto aldehydes, significant effort is dedicated to creating milder and more selective synthetic routes to overcome the challenges of their inherent reactivity. nih.govrsc.org Their application as precursors to complex molecules, particularly in the synthesis of heterocycles and for medicinal chemistry, continues to be a major driving force in the field. acs.orgrsc.org

Future research involving Butanal, 3-(heptyloxy)-2-oxo- would likely capitalize on its unique structural features. Key areas of exploration could include:

Asymmetric Synthesis: Developing stereoselective syntheses of either the (R) or (S) enantiomer and using them as chiral synthons in the total synthesis of complex natural products or pharmaceuticals.

Selective Transformations: Investigating the differential reactivity of the two carbonyl groups to achieve selective modifications at either the aldehyde or ketone position.

Medicinal Chemistry: Using the compound as a scaffold to generate libraries of new molecules for biological screening. The heptyloxy chain could be varied to modulate lipophilicity and pharmacokinetic properties.

Materials Science: Exploring its potential in creating novel surfactants or other amphiphilic materials, leveraging the combination of its polar dicarbonyl head and non-polar hydrocarbon tail.

In essence, Butanal, 3-(heptyloxy)-2-oxo- stands as a representative molecule at the intersection of established chemical principles and modern synthetic challenges, offering a rich platform for future chemical innovation.

Structure

3D Structure

Properties

CAS No. |

68555-32-8 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

3-heptoxy-2-oxobutanal |

InChI |

InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-10(2)11(13)9-12/h9-10H,3-8H2,1-2H3 |

InChI Key |

IBBSMXUZKRPJRG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(C)C(=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Butanal, 3 Heptyloxy 2 Oxo and Its Advanced Analogues

Retrosynthetic Analysis and Strategic Disconnections for the α-Keto Aldehyde and Ether Linkage

A retrosynthetic analysis of Butanal, 3-(heptyloxy)-2-oxo- (1) reveals several potential disconnection points, offering different strategic pathways for its synthesis. The two most logical disconnections are at the ether linkage (C-O bond) and the carbon-carbon bond of the butanal backbone, or through a functional group interconversion (FGI) of the α-keto aldehyde moiety.

Disconnection I (C-O Ether Bond): A primary retrosynthetic disconnection involves breaking the ether linkage via a Williamson ether synthesis approach. This leads to a 3-hydroxy-2-oxobutanal precursor (2) and a heptyl halide (3). Precursor (2) itself is a challenging molecule to synthesize and handle due to its high reactivity.

Disconnection II (C-C Bond): An alternative strategy involves the disconnection of the C2-C3 bond of the butanal skeleton. This could be envisioned through an aldol-type reaction between a glyoxal (B1671930) derivative (4) and an enolate equivalent derived from a heptyl ether (5).

Disconnection III (Functional Group Interconversion): A third and highly practical approach relies on the late-stage oxidation of a more stable precursor. The α-keto aldehyde can be retrosynthetically derived from a 3-(heptyloxy)-2-hydroxybutanal intermediate (6). This α-hydroxy aldehyde could, in turn, be synthesized from a protected 3-hydroxybutanal derivative. This latter approach appears most promising as it delays the introduction of the sensitive α-keto aldehyde functionality until the final steps of the synthesis.

Classical and Contemporary Approaches to Butanal Derivatives and α-Keto Aldehydes

Building upon the retrosynthetic analysis, several classical and contemporary synthetic methodologies can be proposed for the synthesis of Butanal, 3-(heptyloxy)-2-oxo-.

Oxidation Strategies for Precursors to Butanal, 3-(heptyloxy)-2-oxo-

A key step in the synthesis of the target molecule is the selective oxidation of an α-hydroxy aldehyde precursor. Several modern oxidation methods are suitable for this transformation, offering mild conditions and good yields. Two prominent methods are the Swern oxidation and the use of activated manganese dioxide (MnO₂).

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. This method is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the oxidation of sensitive α-hydroxy aldehydes. wikipedia.org

Manganese dioxide (MnO₂) oxidation is another effective method, particularly for the oxidation of allylic, benzylic, and α-hydroxy carbonyl compounds. acs.org The reaction is typically carried out by stirring the substrate with an excess of activated MnO₂ in a suitable organic solvent. The heterogeneous nature of the reaction simplifies work-up, which often involves simple filtration.

Below is a comparative table of these two oxidation methods based on typical observations for the oxidation of α-hydroxy carbonyl compounds.

| Oxidant | Typical Reaction Conditions | Advantages | Disadvantages |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C to rt | Mild conditions, high yields, broad functional group tolerance. wikipedia.org | Requires cryogenic temperatures, formation of foul-smelling dimethyl sulfide (B99878) byproduct. wikipedia.org |

| Manganese Dioxide | MnO₂ (activated), CH₂Cl₂ or other inert solvent, rt | Mild, neutral conditions, simple work-up by filtration. mychemblog.com | Requires a large excess of the reagent, reactivity can depend on the method of MnO₂ preparation. mychemblog.com |

Carbonyl Homologation and Chain Elongation Techniques

In a synthetic strategy where the butanal backbone is constructed sequentially, carbonyl homologation and chain elongation techniques are of great importance. These methods allow for the stepwise extension of a carbon chain, which can be particularly useful for introducing the required functionalities at specific positions.

The Arndt-Eistert synthesis is a classical method for the one-carbon homologation of carboxylic acids. organic-chemistry.org In a potential route to a precursor of our target molecule, a 2-(heptyloxy)propanoic acid could be converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a suitable nucleophile can lead to a four-carbon chain. libretexts.org

The Corey-Fuchs reaction provides a method for the conversion of an aldehyde to a terminal alkyne, effectively a one-carbon homologation. wikipedia.org This alkyne can then be further functionalized. For instance, an aldehyde precursor could be converted to a dibromo-olefin and then to an alkyne. Hydration of the alkyne could then yield a methyl ketone, which could be further elaborated.

Oxo Synthesis and Hydroformylation as Potential Pathways

Hydroformylation, also known as oxo synthesis, is a powerful industrial process for the synthesis of aldehydes from alkenes. mdpi.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by rhodium or cobalt complexes. nih.gov

A plausible pathway to a precursor of Butanal, 3-(heptyloxy)-2-oxo- involves the hydroformylation of a heptyl vinyl ether derivative. For example, the hydroformylation of 1-heptoxypropene could theoretically yield 3-(heptyloxy)butanal. However, controlling the regioselectivity of the hydroformylation of such a substrate can be challenging. Modern catalytic systems with specifically designed ligands have shown high regioselectivity in the hydroformylation of various olefins. google.com

The hydroformylation of 1-hexene, a structurally similar terminal alkene, has been extensively studied and can proceed with high conversion and selectivity for the linear aldehyde product, heptanal, using rhodium-based catalysts. researchgate.net This suggests that with an appropriate choice of catalyst and reaction conditions, hydroformylation could be a viable route to key intermediates.

Asymmetric Synthetic Routes to Enantiomerically Enriched Butanal, 3-(heptyloxy)-2-oxo- Precursors

The C3 position of Butanal, 3-(heptyloxy)-2-oxo- is a stereocenter. Therefore, the development of asymmetric synthetic routes to obtain enantiomerically enriched precursors is of significant interest. Chiral auxiliary-mediated methodologies are a well-established and reliable strategy for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions.

Chiral Auxiliary-Mediated Methodologies

Evans' chiral auxiliaries , typically oxazolidinones, are widely used to control the stereochemistry of aldol (B89426) reactions. wikipedia.org An asymmetric aldol reaction between an N-acetyloxazolidinone and acetaldehyde (B116499) can produce a 3-hydroxybutanal derivative with high diastereoselectivity. researchgate.net The chiral auxiliary directs the approach of the aldehyde to the enolate, leading to the formation of a specific stereoisomer.

The general approach would involve the following steps:

Acylation of an Evans' chiral auxiliary with propionyl chloride to form the corresponding N-propionyl imide.

Formation of the boron or titanium enolate of the imide.

Diastereoselective aldol reaction with a suitable two-carbon aldehyde equivalent.

Subsequent etherification of the resulting hydroxyl group with a heptyl halide.

Reductive cleavage of the chiral auxiliary to yield the corresponding enantiomerically enriched 3-(heptyloxy)butanal precursor.

The high degree of stereocontrol exerted by the chiral auxiliary in the aldol reaction step allows for the synthesis of precursors with high enantiomeric purity. researchgate.net The auxiliary can typically be recovered and reused, making this an efficient and atom-economical approach to chiral synthesis.

Asymmetric Organocatalysis in α-Keto Aldehyde Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes and ketones, providing a direct pathway to chiral molecules without the need for toxic or expensive metal catalysts. researchgate.netnih.gov The synthesis of chiral α-keto aldehydes and their precursors can be achieved with high levels of stereocontrol using small organic molecules as catalysts.

A primary strategy involves the α-functionalization of aldehydes. nih.gov For instance, the direct asymmetric bromination of aldehydes can be catalyzed by chiral secondary amines, such as C2-symmetric diphenylpyrrolidine derivatives, to produce α-bromoaldehydes in good yields and with high enantioselectivity (up to 96% ee). researchgate.net These chiral α-bromoaldehydes are versatile intermediates that can be further elaborated into more complex structures. The development of ketone-based brominating agents has made these reactions more practical and scalable, allowing them to be performed with very low catalyst loadings (0.1–1 mol%) in non-halogenated solvents. researchgate.net

Enamine catalysis, often employing proline and its derivatives, is another cornerstone of organocatalytic α-functionalization. mpg.de This approach has been successfully used for a variety of asymmetric reactions, including the α-alkylation of aldehydes, which is a fundamental carbon-carbon bond-forming reaction. mpg.de The catalyst activates the aldehyde by forming a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner.

Table 1: Examples of Organocatalysts in Asymmetric α-Functionalization of Aldehydes

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| C2-Symmetric Diphenylpyrrolidine | α-Bromination | Aldehydes | Up to 96% | researchgate.net |

| C2-Symmetric Imidazolidine | α-Bromination | Ketones | Up to 94% | researchgate.net |

| (S)-Proline | Michael Cyclization | Formyl enone | Low | mpg.de |

| Chiral BINOL-derived Aldehyde | α-Arylation/Allylation | α-Amino acid esters | High | acs.org |

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a complementary and highly efficient approach for the synthesis of α-keto aldehydes and related structures. These methods often provide unique reactivity and selectivity that can be finely tuned by modifying the metal center and the associated ligands. researchgate.netmdpi.com

A notable method for the direct synthesis of α-keto aldehydes is the selective oxidation of α-hydroxy ketones. researchgate.netrsc.org Copper(I)-catalyzed systems, using oxygen as the ultimate oxidant, have proven effective for this transformation. researchgate.netrsc.org A wide array of α-keto aldehydes can be prepared with this method in high isolated yields (up to 87%). rsc.org The reaction can be scaled up to the gram scale, demonstrating its practical utility. rsc.org

Palladium-catalyzed reactions are also central to the α-functionalization of carbonyl compounds. mdpi.com These systems typically proceed through the formation of a metal-enolate intermediate, which can then undergo further coupling reactions to form new carbon-carbon bonds. mdpi.com While extensively used for ketones and esters, these principles can be adapted for the synthesis of advanced aldehyde structures.

Table 2: Transition Metal Catalysts in the Synthesis of α-Keto Aldehydes and Precursors

| Metal Catalyst | Reaction Type | Substrate | Oxidant | Yield | Reference |

|---|---|---|---|---|---|

| Cu(I) | Selective Oxidation | α-Hydroxy Ketones | Oxygen | Up to 87% | rsc.org |

| Palladium/BEt₃ | α-Alkylation | Aldehydes | - | Good | mdpi.com |

| Nickel | Cross-coupling | Aromatic Aldehydes | - | Good | researchgate.net |

Green Chemistry Principles Applied to the Synthesis of Butanal, 3-(heptyloxy)-2-oxo-

The synthesis of fine chemicals like Butanal, 3-(heptyloxy)-2-oxo- is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. innoget.com Oxidation reactions, which are fundamental to the synthesis of aldehydes and ketones, have traditionally been an area of environmental concern, making the development of new, cleaner catalytic methods a priority. innoget.com Sustainable approaches often focus on the use of environmentally benign solvents and oxidants, such as molecular oxygen, and the development of reusable catalysts. innoget.comnih.gov

Solvent-Free and Aqueous Media Approaches

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Performing reactions in aqueous media or under solvent-free conditions addresses this goal directly. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability.

Several synthetic methods for α-keto aldehydes and related compounds have been adapted to aqueous environments. For example, the copper-catalyzed oxidation of α-hydroxy ketones to α-keto aldehydes can be performed in aqueous media. researchgate.net Similarly, a one-pot cascade process for synthesizing α-diketones from aldehydes and ketones has been developed using a bifunctional iron nanocomposite catalyst in water, with hydrogen peroxide as a green oxidant. rsc.org Another approach involves a two-phase oxidation of sulfoxonium ylides using Oxone in a water-organic solvent system, which not only provides a green route to α-keto aldehydes but also simplifies the product isolation process. chemrxiv.org

Solvent-free reactions represent another significant advancement. A practical and scalable synthesis of α-keto amides from α-ketoaldehydes has been achieved using a reusable, glucose-based carbonaceous material as a metal-free catalyst under solvent-free conditions at a low temperature of 50 °C. rsc.org

Table 3: Comparison of Green vs. Traditional Synthesis Approaches

| Approach | Solvent/Conditions | Oxidant | Key Advantage | Reference |

|---|---|---|---|---|

| Green Approaches | ||||

| Cu-catalyzed Oxidation | Aqueous Media | O₂ | Avoids organic solvents | researchgate.net |

| Fe-nanocomposite Catalysis | Water | H₂O₂ | Green oxidant and solvent | rsc.org |

| Oxidation of Ylides | Water-Organic Biphasic | Oxone | Simplified isolation, green | chemrxiv.org |

| GCM Catalysis | Solvent-Free | - | No solvent, reusable catalyst | rsc.org |

| Traditional Approaches | ||||

| Classical Oxidations | Chlorinated Solvents | Heavy metal oxidants | - | - |

Sustainable Catalytic Systems (e.g., heterogeneous, photocatalytic)

The development of sustainable catalytic systems focuses on catalysts that are either easily recoverable and reusable (heterogeneous) or that utilize renewable energy sources like light (photocatalytic).

Heterogeneous Catalysis: Heterogeneous catalysts simplify product purification and reduce waste, as they can be easily separated from the reaction mixture by filtration. researchgate.nettandfonline.com For creating advanced analogues of Butanal, 3-(heptyloxy)-2-oxo-, one-pot amination of the aldehyde or ketone functionalities over heterogeneous catalysts can produce secondary amines, which are key intermediates in many industries. researchgate.nettandfonline.com A glucose-derived carbonaceous material has been used as a highly efficient and reusable heterogeneous catalyst for synthesizing α-ketoamides from α-ketoaldehydes. rsc.org

Photocatalytic Systems: Photocatalysis uses visible light to drive chemical reactions under mild conditions, offering a sustainable alternative to energy-intensive thermal processes. researchgate.netbeilstein-journals.org Ruthenium(II)-based photocatalysts have been used for the synthesis of 1,4-ketoaldehydes from α-bromoketones and alkyl vinyl ethers. acs.org More recently, metal-free organic photosensitizers have been developed for similar transformations, such as the selective α-monoalkylation of aqueous acetaldehyde. acs.org Photocatalysis can also be used to generate acyl radicals from α-keto acids, which can then be used to synthesize a diverse range of ketones in an atom-economical and eco-friendly manner. acs.orgorganic-chemistry.org

Table 4: Overview of Sustainable Catalytic Systems

| Catalyst Type | System | Reaction Example | Key Advantage | Reference |

|---|---|---|---|---|

| Heterogeneous | Glucose-based Carbonaceous Material | Synthesis of α-keto amides | Metal-free, reusable, solvent-free | rsc.org |

| Heterogeneous | Supported Metal (e.g., Pd/C) | Reductive Amination | Catalyst is easily separated | tandfonline.com |

| Photocatalytic | Ru²⁺ Complex | Synthesis of 1,4-ketoaldehydes | Uses visible light, mild conditions | acs.org |

| Photocatalytic | Organic Photosensitizer (4CzIPN) | α-Alkylation of Acetaldehyde | Metal-free, uses aqueous media | acs.org |

| Photocatalytic | Carbonyl Photocatalyst (Cl-TXO) | Ketone synthesis from α-keto acids | Inexpensive, eco-friendly | acs.orgorganic-chemistry.org |

Flow Chemistry and Continuous-Flow Synthesis Protocols for Scalable Production

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the scalable and safe production of chemical compounds. By pumping reagents through a network of tubes and reactors, flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. semanticscholar.orgresearchgate.net This is particularly advantageous when dealing with hazardous reagents or unstable intermediates. acs.orgrsc.org

The synthesis of precursors for α-keto aldehydes is well-suited to flow chemistry. For instance, the α-bromination of aldehydes, a key step in producing versatile synthetic intermediates, can be performed in a continuous flow protocol using bromine. acs.org This approach demonstrates significantly improved reaction efficiency and better control over mono- vs. di-bromination compared to batch methods, while also enhancing safety by minimizing the handling of toxic bromine. acs.org

Multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. A continuous flow process for the multi-step synthesis of α-halo ketones, which are crucial building blocks for various pharmaceuticals, has been developed starting from N-protected amino acids. acs.org This system safely generates and uses hazardous diazomethane in situ, avoiding its storage and transport. acs.org Similarly, protocols for the synthesis of α-ketoesters have been successfully implemented in flow reactors, often using columns packed with immobilized reagents and scavengers in a "catch and release" strategy. semanticscholar.orgresearchgate.net These examples highlight the potential of flow chemistry for the efficient, safe, and scalable production of Butanal, 3-(heptyloxy)-2-oxo- and its advanced analogues. zenodo.org

Reactivity, Mechanistic Investigations, and Derivatization Chemistry of Butanal, 3 Heptyloxy 2 Oxo

Electrophilic and Nucleophilic Reactivity of the α-Keto Aldehyde System

The α-keto aldehyde functionality in Butanal, 3-(heptyloxy)-2-oxo- is characterized by two adjacent electrophilic carbonyl carbons. This proximity influences the reactivity of both the aldehyde and ketone groups.

Keto-Enol Tautomerism and its Influence on Reactivity

Like other carbonyl compounds with α-hydrogens, Butanal, 3-(heptyloxy)-2-oxo- can exist in equilibrium with its enol tautomer. masterorganicchemistry.comquora.com Tautomers are constitutional isomers that readily interconvert. chemistrysteps.com This keto-enol tautomerism is a critical aspect of its reactivity, as the enol form behaves as a nucleophile at the α-carbon. masterorganicchemistry.com

The equilibrium between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comchemistrysteps.com Generally, the keto form is thermodynamically more stable and predominates at equilibrium. masterorganicchemistry.com However, the presence of the enol tautomer, even in small concentrations, is significant as it provides a pathway for reactions at the α-position. libretexts.org

The enol form of Butanal, 3-(heptyloxy)-2-oxo- can react with various electrophiles. The electron-rich double bond of the enol can attack electrophilic species, leading to substitution at the carbon adjacent to the carbonyl group.

Aldehyde and Ketone Reactivity Towards Various Nucleophiles

The carbonyl carbons of both the aldehyde and ketone groups in Butanal, 3-(heptyloxy)-2-oxo- are electrophilic and susceptible to attack by nucleophiles. libretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.orgmsu.edu Therefore, nucleophilic attack is expected to occur preferentially at the aldehyde carbon.

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This is followed by protonation of the resulting alkoxide to yield the final alcohol product. libretexts.org

A variety of nucleophiles can react with the α-keto aldehyde system, including:

Organometallic reagents: Grignard reagents and organolithium compounds add to the carbonyl groups to form alcohols. rsc.org

Cyanide: The addition of hydrogen cyanide forms cyanohydrins. libretexts.org

Amines: Primary amines react to form imines, while secondary amines yield enamines. rsc.org

Hydrides: Reagents like sodium borohydride (B1222165) and lithium aluminum hydride can reduce the aldehyde and ketone to the corresponding alcohols. libretexts.org

Table 1: Reactivity of α-Keto Aldehydes with Nucleophiles

| Nucleophile | Product Type |

|---|---|

| Grignard Reagents (R-MgX) | Tertiary/Secondary Alcohols |

| Organolithium Reagents (R-Li) | Tertiary/Secondary Alcohols |

| Hydrogen Cyanide (HCN) | Cyanohydrins |

| Primary Amines (R-NH2) | Imines |

| Secondary Amines (R2NH) | Enamines |

| Hydride Reagents (e.g., NaBH4) | Alcohols |

Reactions Involving the Heptyloxy Ether Linkage and Alkyl Chain

The heptyloxy group in Butanal, 3-(heptyloxy)-2-oxo- consists of an ether linkage and a seven-carbon alkyl chain. While the α-keto aldehyde system is the primary site of reactivity, the ether linkage can undergo cleavage under harsh acidic conditions, typically involving strong acids like HBr or HI. The long alkyl chain is generally unreactive but can participate in radical reactions under specific conditions.

Cycloaddition, Condensation, and Rearrangement Reactions

The multifunctional nature of Butanal, 3-(heptyloxy)-2-oxo- allows it to participate in a variety of intramolecular and intermolecular reactions, leading to the formation of cyclic and more complex acyclic structures.

Cycloaddition Reactions: The carbonyl groups can act as dienophiles or dipolarophiles in cycloaddition reactions. For instance, in the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition can occur between a carbonyl group and an alkene to form an oxetane. fiveable.me The dicarbonyl system can also react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. rsc.orgrsc.orguchicago.edu

Condensation Reactions: Aldol-type condensation reactions are possible due to the presence of α-hydrogens. wikipedia.org In the presence of a base or acid, the enolate or enol form of Butanal, 3-(heptyloxy)-2-oxo- can act as a nucleophile and attack another molecule of the aldehyde or ketone, leading to the formation of a β-hydroxy-α-keto aldehyde. libretexts.org Subsequent dehydration can yield an α,β-unsaturated product. libretexts.org Crossed aldol (B89426) condensations with other carbonyl compounds are also feasible. wikipedia.orglibretexts.org

Rearrangement Reactions: Under certain conditions, α-hydroxy ketones and aldehydes can undergo α-ketol rearrangements. wikipedia.orgnih.govorganicreactions.org This acid- or base-catalyzed reaction involves the 1,2-migration of an alkyl or aryl group. beilstein-journals.orgresearchgate.net While Butanal, 3-(heptyloxy)-2-oxo- is not an α-hydroxy carbonyl compound itself, its derivatives formed through reduction or addition reactions could potentially undergo such rearrangements.

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The aldehyde and ketone functionalities in Butanal, 3-(heptyloxy)-2-oxo- can be utilized in transition metal-catalyzed reactions. researchgate.net For example, the aldehyde group can be converted into a ketone through transition metal-catalyzed reactions. researchgate.net Furthermore, α-functionalization of the ketone can be achieved using various transition metal catalysts. mdpi.com The carbonyl groups can also act as directing groups in C-H activation reactions or serve as ligands for transition metal complexes. wikipedia.org These complexes can then participate in a range of catalytic cycles. researchgate.net

Radical Pathways and Single-Electron Transfer Chemistry

Aldehydes and ketones can participate in radical reactions. libretexts.org The α-hydrogen atoms are susceptible to abstraction by radical initiators, leading to the formation of α-carbonyl radicals. These radicals can then undergo various transformations, such as addition to alkenes or alkynes. rsc.org

Single-electron transfer (SET) processes can also play a role in the chemistry of Butanal, 3-(heptyloxy)-2-oxo-. Reductive SET to one of the carbonyl groups can generate a ketyl radical anion, which is a highly reactive intermediate. This species can dimerize or react with other electrophiles. Photoredox catalysis can be employed to generate acyl radicals from aldehydes, which can then participate in C-C bond-forming reactions. nih.govacs.org Intramolecular radical additions to the carbonyl groups are also possible, leading to the formation of cyclic products. libretexts.org

Design and Synthesis of Novel Butanal, 3-(heptyloxy)-2-oxo- Derived Synthons and Building Blocks.

Stereoselective Derivatization Strategies.

No published research is available detailing stereoselective derivatization strategies for Butanal, 3-(heptyloxy)-2-oxo-.

Scaffold Diversity Generation via Multicomponent Reactions.

There are no documented examples in the scientific literature of using Butanal, 3-(heptyloxy)-2-oxo- in multicomponent reactions to generate scaffold diversity.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Structural Confirmation

In-Situ Spectroscopic Techniques for Elucidation of Reaction Intermediates and Transition States

Understanding the formation or reaction pathways of Butanal, 3-(heptyloxy)-2-oxo- necessitates the characterization of short-lived intermediates and transition states. In-situ spectroscopy allows for the real-time observation of a reaction mixture without disturbing the system.

Techniques such as rapid-scan Fourier-transform infrared (FTIR) spectroscopy, stopped-flow UV-Vis spectroscopy, and process NMR are invaluable. For instance, in a potential synthesis involving the oxidation of a precursor alcohol, in-situ FTIR could monitor the disappearance of the O-H stretch and the appearance of the characteristic C=O stretches of the ketone and aldehyde moieties.

Furthermore, reactions involving α-keto aldehydes can proceed through various intermediates, such as enolates or imines. nih.gov The formation of an enolate intermediate, for example, by deprotonation at the C4 position, could be detected by monitoring changes in the carbonyl absorption bands, as the delocalization of charge would alter their frequency and intensity. Similarly, if the aldehyde functionality reacts with an amine, the formation of a transient imine intermediate (C=N) could be observed. nih.gov While direct experimental data on Butanal, 3-(heptyloxy)-2-oxo- is scarce, these methods provide a powerful toolkit for probing its reaction dynamics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Analysis of Butanal, 3-(heptyloxy)-2-oxo- Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural determination for organic molecules. Beyond simple constitutional analysis, advanced NMR techniques provide detailed information about stereochemistry and preferred solution-state conformations. nih.govauremn.org.br

For a chiral molecule like Butanal, 3-(heptyloxy)-2-oxo-, the protons on the carbon adjacent to the stereocenter (C4) and the methylene (B1212753) protons of the heptyloxy group adjacent to the oxygen are diastereotopic and are expected to be magnetically nonequivalent, likely appearing as complex multiplets in the ¹H NMR spectrum. researchgate.net The aldehydic proton is highly deshielded and would appear at a characteristic downfield shift (δ 9-10 ppm), while the carbonyl carbons would be observed in the ¹³C NMR spectrum in the δ 190-215 ppm range. libretexts.orgwikipedia.org

Conformational Analysis: The flexibility of the heptyloxy side chain and rotation around the C2-C3 and C3-O bonds mean the molecule exists as an equilibrium of multiple conformers. Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space correlations between protons that are close to each other, providing crucial data to build a 3D model of the dominant conformation in solution.

Stereochemical Assignment: Determining the absolute configuration at the C3 stereocenter often requires derivatization with a chiral resolving agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric esters. sci-hub.seresearchgate.net By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed ester linkage can be used to assign the absolute stereochemistry. sci-hub.se Additionally, computational methods such as DP4+ analysis, which involves comparing experimental ¹H and ¹³C NMR data with quantum mechanically calculated values for all possible stereoisomers, have become a powerful tool for stereochemical assignment. frontiersin.orgcam.ac.uk

Table 1. Predicted NMR Data for Butanal, 3-(heptyloxy)-2-oxo-

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC) |

| C1 (CHO) | 9.5-9.7 (s) | 195-205 | C2 |

| C2 (C=O) | - | 190-200 | C1, C3, C4 |

| C3 (CH) | 4.0-4.2 (t) | 75-85 | C1, C2, C4, C1' |

| C4 (CH₃) | 1.3-1.5 (d) | 15-20 | C2, C3 |

| C1' (OCH₂) | 3.5-3.8 (m) | 70-75 | C3, C2' |

| C2'-C6' | 1.2-1.7 (m) | 22-32 | - |

| C7' (CH₃) | 0.8-1.0 (t) | ~14 | C5', C6' |

High-Resolution Mass Spectrometry and Tandem MS for Reaction Monitoring and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of a molecule, allowing for the unambiguous determination of its elemental formula. nih.gov This is critical for confirming the identity of Butanal, 3-(heptyloxy)-2-oxo- and differentiating it from potential isomers.

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. nih.gov This technique is invaluable for structural confirmation and for identifying components in a complex mixture without prior separation. The fragmentation pattern for Butanal, 3-(heptyloxy)-2-oxo- would be expected to show characteristic cleavages.

Key fragmentation pathways would include:

α-Cleavage: Breakage of the bonds adjacent to the carbonyl groups. Cleavage between C1-C2 would result in the loss of the formyl group (CHO•), while cleavage between C2-C3 would lead to a resonance-stabilized acylium ion. openstax.orglibretexts.org

Ether Bond Cleavage: Fragmentation of the heptyloxy group, either through cleavage at the C3-O bond or through rearrangements, leading to ions corresponding to the loss of heptene (B3026448) or a heptyl radical.

By monitoring the appearance of the parent ion and its characteristic fragments, HRMS and tandem MS can be used to track the progress of a reaction in real-time, identifying the formation of the desired product and any potential byproducts. nih.gov

Table 2. Plausible HRMS Fragments for Butanal, 3-(heptyloxy)-2-oxo- (C₁₁H₂₀O₃)

| Plausible Fragment Ion | Formula | Calculated Exact Mass (m/z) | Proposed Origin |

| [M+H]⁺ | C₁₁H₂₁O₃⁺ | 201.1491 | Protonated Molecular Ion |

| [M-CHO]⁺ | C₁₀H₁₉O₂⁺ | 171.1385 | α-Cleavage (Loss of formyl radical) |

| [M-C₇H₁₄]⁺ | C₄H₇O₃⁺ | 103.0344 | McLafferty-type rearrangement/Loss of heptene |

| [C₇H₁₅O]⁺ | C₇H₁₅O⁺ | 115.1123 | Cleavage of C3-O bond |

| [C₄H₅O₂]⁺ | C₄H₅O₂⁺ | 85.0239 | Cleavage of C3-O bond |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure of Analogues

Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule, including its absolute stereochemistry. caltech.edu This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

A significant challenge for a molecule like Butanal, 3-(heptyloxy)-2-oxo- is obtaining a single crystal suitable for diffraction, as its flexibility and lack of strong intermolecular interaction points can hinder crystallization. nih.gov To overcome this, a common strategy is to derivatize the molecule to introduce functionalities that promote crystallization, such as aromatic rings that can engage in π-stacking. For instance, reacting the aldehyde with a chiral amine containing a heavy atom (e.g., (R)-1-(4-bromophenyl)ethanamine) would form a crystalline imine derivative.

The presence of the heavy bromine atom is advantageous for determining the absolute configuration through anomalous dispersion. mpg.de By analyzing the diffraction data, the Flack parameter can be calculated, which provides a definitive assignment of the (R) or (S) configuration at the chiral center. caltech.edu While a crystal structure of the parent compound may be elusive, the structure of a suitable crystalline derivative provides incontrovertible proof of its stereochemistry. mpg.detcichemicals.com

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. acs.org These methods are non-destructive and highly sensitive to the stereochemical features of a molecule.

Enantiomeric Purity: The magnitude of the CD signal, typically a "Cotton effect" corresponding to a UV-Vis absorption band, is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov A racemic mixture will be CD-silent. By preparing a calibration curve with samples of known enantiomeric composition, CD can be a rapid and accurate method for determining the enantiopurity of Butanal, 3-(heptyloxy)-2-oxo-.

Absolute Configuration: The α-dicarbonyl moiety in Butanal, 3-(heptyloxy)-2-oxo- is a chromophore that gives rise to electronic transitions, such as the n→π* transition, which are sensitive to the chiral environment. The sign of the Cotton effect (positive or negative) associated with this transition can often be correlated to the absolute configuration at the C3 stereocenter using empirical rules (e.g., the Octant Rule for ketones) or, more reliably, by comparing the experimental CD spectrum to one predicted by time-dependent density functional theory (TDDFT) calculations. rsc.org A TDDFT calculation for the (R) enantiomer would yield a predicted spectrum; if this matches the experimental spectrum, the absolute configuration is confirmed as (R). acs.org

Computational and Theoretical Investigations of Butanal, 3 Heptyloxy 2 Oxo

Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors

No peer-reviewed studies or database entries containing quantum chemical calculations for Butanal, 3-(heptyloxy)-2-oxo- were identified. Such calculations are essential for understanding the intrinsic properties of a molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

There is no record of molecular dynamics (MD) simulations being performed on Butanal, 3-(heptyloxy)-2-oxo-. MD studies are critical for understanding a molecule's flexibility, its preferred shapes (conformers), and how it behaves in different environments, such as in various solvents. The lack of this research means its dynamic behavior and solvent interactions are currently unknown from a computational standpoint.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Landscapes of Butanal, 3-(heptyloxy)-2-oxo- Transformations

No Density Functional Theory (DFT) studies detailing the reaction mechanisms or transition states for any chemical transformations involving Butanal, 3-(heptyloxy)-2-oxo- are present in the scientific literature. As a result, the energy landscapes, activation barriers, and potential pathways for its reactions have not been computationally elucidated.

Prediction of Spectroscopic Signatures for Deeper Structural Understanding

While basic spectroscopic data may exist in commercial or private databases for identification purposes, no advanced computational studies predicting detailed spectroscopic signatures (e.g., nuanced NMR chemical shifts, vibrational mode assignments from IR/Raman simulations) were found. These predictive studies are vital for a deeper interpretation of experimental spectra and for confirming complex structural features.

Cheminformatics and Machine Learning Approaches for Structure-Reactivity Correlation

The application of cheminformatics tools or machine learning models to establish structure-reactivity relationships for Butanal, 3-(heptyloxy)-2-oxo- has not been reported. Such studies would require a dataset of related molecules and their reactivity, which does not appear to have been compiled or analyzed for this specific chemical class.

Exploration of Advanced Material and Catalytic Applications of Butanal, 3 Heptyloxy 2 Oxo and Its Derivatives

Butanal, 3-(heptyloxy)-2-oxo- as a Monomer or Cross-linking Agent in Polymer Chemistry.

The bifunctional nature of Butanal, 3-(heptyloxy)-2-oxo-, containing both an aldehyde and a ketone group, makes it a compelling candidate for polymer chemistry. Aldehydes and ketones are known to participate in various polymerization and cross-linking reactions. The presence of two distinct carbonyl functionalities within one molecule offers unique opportunities for controlled polymer synthesis and network formation.

Synthesis of Tailored Polymeric Architectures.

The differential reactivity of the aldehyde and ketone groups in Butanal, 3-(heptyloxy)-2-oxo- could be exploited for the synthesis of polymers with tailored architectures. Aldehydes are generally more reactive towards nucleophiles than ketones. This reactivity difference could allow for selective polymerization reactions. For instance, under specific catalytic conditions, the aldehyde functionality could preferentially react with a co-monomer to form a linear polymer, leaving the ketone group pendant on the polymer backbone. These pendant ketone groups would then be available for subsequent modification or cross-linking reactions.

The heptyloxy side chain is another key feature that can be leveraged to tailor polymeric architectures. This relatively long and flexible alkyl chain can impart specific properties to the resulting polymers, such as increased solubility in organic solvents, lower glass transition temperatures, and the ability to form self-assembled structures.

Table 1: Hypothetical Properties of Polymers Derived from Butanal, 3-(heptyloxy)-2-oxo-

| Polymer Architecture | Monomer Feed Ratio (Butanal, 3-(heptyloxy)-2-oxo- : Co-monomer) | Molecular Weight ( g/mol ) | Glass Transition Temperature (°C) | Solubility |

| Linear Copolymer | 1:1 | 25,000 | 45 | Soluble in THF, Chloroform |

| Cross-linked Network | 1:2 (with di-amine cross-linker) | - | 95 | Insoluble |

| Graft Copolymer | 1:1 (with subsequent grafting) | 40,000 | 60 | Soluble in Toluene |

This data is illustrative and based on theoretical principles of polymer chemistry.

Role in Supramolecular Assembly and Soft Materials.

The heptyloxy group in Butanal, 3-(heptyloxy)-2-oxo- is expected to play a significant role in the supramolecular assembly of polymers derived from it. Long alkyl chains are known to induce microphase separation and self-assembly in polymers, leading to the formation of ordered nanostructures. These self-assembled structures can give rise to soft materials with interesting properties, such as liquid crystallinity or thermoplastic elastomeric behavior. The interplay between the polar carbonyl groups and the nonpolar heptyloxy chains could lead to the formation of well-defined lamellar, cylindrical, or spherical domains within the polymer matrix.

Precursor in the Synthesis of Functional Organic Materials (e.g., optoelectronics, sensors)

The reactive carbonyl groups of Butanal, 3-(heptyloxy)-2-oxo- make it a versatile precursor for the synthesis of a variety of functional organic materials. Through established organic transformations, the aldehyde and ketone functionalities can be converted into a wide range of other functional groups, paving the way for materials with applications in optoelectronics and sensing.

For example, condensation reactions with aromatic amines or hydrazines could yield Schiff bases or hydrazones with extended π-conjugation, a key feature for organic electronic materials. The heptyloxy group would enhance the solubility and processability of these materials, which is crucial for their incorporation into devices.

In the realm of chemical sensors, the carbonyl groups could serve as reactive sites for the covalent immobilization of indicator dyes or for direct interaction with specific analytes. For instance, a polymer derived from Butanal, 3-(heptyloxy)-2-oxo- could be functionalized with a fluorescent dye that changes its emission properties upon binding to a target molecule.

Table 2: Potential Functional Materials Derived from Butanal, 3-(heptyloxy)-2-oxo-

| Derivative | Synthetic Transformation | Potential Application | Key Property |

| Conjugated Schiff Base | Condensation with p-phenylenediamine | Organic Light-Emitting Diode (OLED) | Electroluminescence |

| Hydrazone-based Sensor | Reaction with dansyl hydrazine | Fluorescent sensor for metal ions | Chelation-enhanced fluorescence |

| Functionalized Polymer Film | Surface modification of a polymer | Gas sensor | Change in conductivity upon gas exposure |

This table presents hypothetical applications based on the known reactivity of carbonyl compounds.

Development of Catalytic Systems Utilizing Butanal, 3-(heptyloxy)-2-oxo- Derivatives.

The structural framework of Butanal, 3-(heptyloxy)-2-oxo- can be envisioned as a scaffold for the development of novel catalytic systems. By chemically modifying the core structure, it is possible to design both organocatalysts and ligands for metal-catalyzed reactions.

Organocatalytic Performance of Functionalized Analogues.

The field of organocatalysis often relies on small organic molecules to catalyze chemical reactions. Derivatives of Butanal, 3-(heptyloxy)-2-oxo- could be designed to act as organocatalysts. For example, reduction of the aldehyde to a primary alcohol followed by conversion to an amine could yield a chiral amino alcohol. Such structures are known to be effective catalysts for a variety of asymmetric reactions, including aldol (B89426) and Michael additions. The heptyloxy group could influence the catalyst's solubility and create a specific steric environment around the catalytic center, potentially enhancing its stereoselectivity.

Ligand Design for Enantioselective Metal-Catalyzed Reactions.

Chiral ligands are crucial components in enantioselective metal-catalyzed reactions. The structure of Butanal, 3-(heptyloxy)-2-oxo- offers a starting point for the design of novel chiral ligands. For instance, conversion of the aldehyde and ketone to chiral diols or diamines would create bidentate ligands capable of coordinating to a metal center. The stereochemistry of these new chiral centers would dictate the enantioselectivity of the resulting metal complex. The heptyloxy side chain could play a role in tuning the electronic and steric properties of the ligand, thereby influencing the catalytic activity and selectivity of the metal catalyst.

Table 3: Hypothetical Catalytic Applications of Butanal, 3-(heptyloxy)-2-oxo- Derivatives

| Catalyst Type | Derivative Structure | Target Reaction | Enantiomeric Excess (ee) |

| Organocatalyst | Chiral amino alcohol | Asymmetric aldol reaction | Up to 95% |

| Chiral Ligand | Chiral diamine | Asymmetric hydrogenation | Up to 99% |

| Bidentate Phosphine Ligand | Diphosphine derivative | Asymmetric allylic alkylation | Up to 98% |

The enantiomeric excess values are hypothetical and represent target values for newly designed catalysts.

Future Directions and Emerging Research Avenues in Butanal, 3 Heptyloxy 2 Oxo Chemistry

Integration with Artificial Intelligence and Robotic Automation in Synthesis and Discovery

Table 1: Potential AI and Robotic Applications in Butanal, 3-(heptyloxy)-2-oxo- Research

| Application Area | Potential Impact | Key Technologies |

| Synthesis Planning | Rapid identification of novel and optimized synthetic routes. | Retrosynthesis AI, Machine Learning Models pharmafeatures.com |

| Reaction Optimization | Automated fine-tuning of reaction parameters (temperature, concentration, catalyst) for maximum yield and purity. | AI-driven decision-making, Robotic experimentation platforms liverpool.ac.uksciencedaily.com |

| Derivative Discovery | High-throughput synthesis and screening of analogs for new applications. | Mobile robotic chemists, Automated analysis electronicspecifier.comanalytica-world.com |

| Property Prediction | In-silico prediction of physical, chemical, and biological properties. | Quantitative Structure-Activity Relationship (QSAR) models, Deep learning |

Continuous Process Development and Miniaturization for Enhanced Efficiency

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and greater scalability. nih.govnih.gov For the synthesis of Butanal, 3-(heptyloxy)-2-oxo- and its derivatives, continuous flow methods can lead to higher yields, reduced reaction times, and minimized waste. nih.gov The precise control of temperature, pressure, and mixing in a flow reactor can be particularly advantageous for managing the reactivity of aldehyde functional groups. acs.org

The scalability of continuous flow processes is another significant advantage, allowing for a seamless transition from laboratory-scale research to industrial production. nih.gov This is particularly relevant for specialty chemicals where demand may fluctuate.

Photoredox Catalysis and Electrochemistry in Sustainable Synthesis

Modern synthetic chemistry is increasingly focused on the development of sustainable methodologies, and photoredox catalysis and electrochemistry are at the forefront of this movement. ethz.ch These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. nih.govrsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of carbonyl-containing compounds. mdpi.com This approach can be used to generate reactive radical intermediates from a variety of precursors, including aldehydes and α-keto acids, which can then participate in a range of bond-forming reactions. nih.govmdpi.com The application of photoredox catalysis to the synthesis of Butanal, 3-(heptyloxy)-2-oxo- could open up new avenues for its preparation, potentially from readily available starting materials and with reduced environmental impact. ethz.ch

Electrochemical synthesis offers another green alternative for the preparation of α-keto acids and their derivatives. mdpi.com By using electricity as a "traceless" reagent, electrochemical methods can often avoid the need for harsh oxidants or reductants, leading to cleaner reaction profiles and reduced waste. The development of electrochemical approaches for the synthesis of Butanal, 3-(heptyloxy)-2-oxo- would align with the principles of green chemistry and contribute to more sustainable chemical manufacturing.

Bio-inspired Synthesis and Biocatalytic Transformations

Nature provides a rich source of inspiration for the development of novel and efficient synthetic methods. Bio-inspired synthesis seeks to mimic the elegant and highly selective chemical transformations that occur in biological systems. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly approach to the synthesis of complex molecules. nih.govresearchgate.net

A variety of enzymes are known to be involved in the synthesis and transformation of aldehydes. nih.gov Carboxylic acid reductases (CARs), for instance, can catalyze the reduction of carboxylic acids to the corresponding aldehydes. nih.govchemrxiv.org This enzymatic approach could be a viable route for the synthesis of precursors to Butanal, 3-(heptyloxy)-2-oxo-. Furthermore, enzymes such as aldolases can be used to form carbon-carbon bonds with high stereoselectivity, a crucial aspect in the synthesis of chiral molecules. rsc.org

The use of whole-cell biocatalysts or isolated enzymes for the production of aldehydes is a rapidly developing field. chemrxiv.org These methods offer the potential for highly selective and sustainable synthesis under mild reaction conditions. researchgate.net Exploring biocatalytic routes to Butanal, 3-(heptyloxy)-2-oxo- could lead to more efficient and environmentally benign production processes.

Multi-Component Reactions and Cascade Processes for Complex Molecular Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov These reactions allow for the rapid construction of complex molecular architectures from simple starting materials. nih.gov Aldehydes are common components in MCRs, and it is conceivable that Butanal, 3-(heptyloxy)-2-oxo- could serve as a building block in such reactions to generate novel and structurally diverse molecules. researchgate.netresearchgate.net

The design and implementation of novel MCRs and cascade processes represent a significant area for future research in the chemistry of Butanal, 3-(heptyloxy)-2-oxo-. These strategies hold the key to unlocking new chemical space and developing innovative applications for this versatile α-keto aldehyde.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the structure of 3-(heptyloxy)-2-oxobutanal?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H NMR to identify the heptyloxy chain’s methylene protons adjacent to oxygen (δ ~3.5–4.0 ppm) and the aldehyde proton (δ ~9.5–10.0 ppm). C NMR can confirm the carbonyl (δ ~190–210 ppm) and ether-linked carbons.

- Infrared (IR) Spectroscopy : Analyze the C=O stretch (~1700–1750 cm) and ether C-O-C bands (~1100–1250 cm) (see IR data for analogous aldehydes in ) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (CHO) by matching the exact mass (e.g., 200.1412 Da).

Q. How can the purity of 3-(heptyloxy)-2-oxobutanal be assessed in laboratory settings?

- Methodological Answer :

- Chromatographic Methods : Use HPLC or GC-MS with a polar stationary phase (e.g., ZORBAX Eclipse Plus C18) to separate impurities. Compare retention times with standards.

- Elemental Analysis : Confirm the C/H/O ratio matches theoretical values (±0.3% tolerance).

- Melting Point/Boiling Point : Cross-reference with literature values (e.g., similar compounds in report boiling points ~313°C) .

Advanced Research Questions

Q. What synthetic routes are feasible for introducing the heptyloxy group into the 2-oxobutanal framework?

- Methodological Answer :

- Etherification via Williamson Synthesis : React 3-hydroxy-2-oxobutanal with heptyl bromide in the presence of a base (e.g., NaH) in anhydrous THF. Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane 1:4).

- Protection-Deprotection Strategies : Protect the aldehyde group as an acetal before introducing the heptyloxy moiety, then hydrolyze under mild acidic conditions (e.g., 1M HCl in THF).

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reaction barriers for nucleophilic substitution steps (refer to synthetic route predictions in ) .

Q. How does the heptyloxy group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Steric and Electronic Effects : The heptyloxy group’s electron-donating nature may stabilize intermediates via resonance, while its long alkyl chain introduces steric hindrance. Compare kinetics with shorter alkoxy analogs (e.g., methoxy or ethoxy derivatives).

- Mechanistic Studies : Use O isotopic labeling to track oxygen transfer during reactions (e.g., aldol condensations). Monitor regioselectivity via H NMR.

- Enzymatic Comparisons : Reference studies on 2-oxo acid decarboxylases ( ), which catalyze similar aldehyde-forming reactions .

Q. What are the stability challenges for 3-(heptyloxy)-2-oxobutanal under varying pH and temperature conditions?

- Methodological Answer :

- pH-Dependent Degradation : Conduct accelerated stability testing in buffered solutions (pH 2–12). Use LC-MS to identify degradation products (e.g., heptanol or 2-oxobutanoic acid).

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Cross-reference with safety data for analogous aldehydes ( notes stability under recommended storage conditions) .

Safety and Handling

Q. What safety protocols are recommended for handling 3-(heptyloxy)-2-oxobutanal in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For vapor exposure, employ NIOSH-approved P95 respirators ( recommends respiratory protection for aldehydes) .

- Ventilation : Work in a fume hood with a minimum airflow of 100 ft/min.

- Spill Management : Neutralize with sodium bisulfite to reduce aldehyde reactivity before disposal.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., boiling points) for this compound?

- Methodological Answer :

- Source Verification : Cross-check data from peer-reviewed journals vs. commercial databases (e.g., reports boiling points at 313°C, while analogous compounds may vary).

- Experimental Replication : Use differential scanning calorimetry (DSC) to measure thermal properties independently.

- Computational Validation : Compare experimental results with COSMO-RS predictions for boiling points based on molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.